N-[2-(Aminocarbonyl)phenyl]-3,5-dinitrobenzamide can be synthesized through a two-step reaction sequence. First, methyl 3,5-dinitrobenzoate is reacted with thionyl chloride to generate the corresponding acyl chloride. Subsequently, the acyl chloride undergoes a condensation reaction with anthranilic acid (2-aminobenzoic acid) to yield the desired N-[2-(Aminocarbonyl)phenyl]-3,5-dinitrobenzamide. []
Crystallographic analysis of a related compound, N-(2-hydroxyethyl)-3,5-dinitrobenzamide, reveals that the nitro groups are slightly twisted out of plane with respect to the central benzene ring. [] This twisting is likely due to steric hindrance and is expected to be more pronounced in N-[2-(Aminocarbonyl)phenyl]-3,5-dinitrobenzamide due to the bulkier substituent on the amide nitrogen.
Although not explicitly investigated for N-[2-(Aminocarbonyl)phenyl]-3,5-dinitrobenzamide, the general mechanism of action for dinitrobenzamide anticancer prodrugs involves enzymatic reduction of the nitro groups in the hypoxic environment of tumor cells. [] This reduction generates reactive intermediates that can then crosslink DNA, leading to cell death.
CAS No.: 137945-48-3
CAS No.: 2922-94-3
CAS No.: 17729-30-5
CAS No.: 19039-02-2
CAS No.: 186825-39-8
CAS No.: 919005-14-4